2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3OS/c15-10-2-1-5-12-14(10)6-9-7-16-11(13-9)8-3-4-8/h1-2,5,7-8H,3-4,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBBSPXYXJRCRQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CS2)CN3C(=O)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under reflux conditions.
Cyclization: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Pyridazinone Formation: The final step involves the formation of the pyridazinone ring through a cyclization reaction, typically using hydrazine derivatives and appropriate reaction conditions such as heating in a solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride can convert ketones or aldehydes to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyridazinone moiety can interact with active sites of enzymes, leading to inhibition or modulation of their activity. These interactions can affect various biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiazole-pyridazinone hybrids. Below is a comparative analysis with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Thiazole-Containing Dihydropyridazinones
Key Findings :
Hydrogen-bonding networks in dihydropyridazinone derivatives, analyzed via graph set theory , reveal that the target compound’s methyl group supports fewer intermolecular interactions than phenyl or coumarin analogs, impacting crystallinity and solubility.
Biological Activity: Thiazole-pyridazinones with electron-withdrawing groups (e.g., coumarin in 4i) exhibit stronger fluorescence and enzyme inhibition, whereas the cyclopropyl analog may prioritize stability over potency . The ethyl-thiazole in 4j enhances lipophilicity (logP ~2.8), favoring blood-brain barrier penetration, a trait absent in the cyclopropyl variant .
Synthetic Accessibility :
- The target compound’s synthesis is less labor-intensive than 4i or 4j, which require multi-step tetrazolyl and coumarin couplings .
Table 2: Crystallographic and Physicochemical Properties
| Property | Target Compound | Compound 4i | Compound 4j |
|---|---|---|---|
| Molecular Weight (g/mol) | ~263.3 | ~589.6 | ~612.7 |
| Hydrogen Bond Donors | 2 (NH, OH) | 3 (NH, OH, coumarin O) | 2 (NH, OH) |
| Hydrogen Bond Acceptors | 4 (N, O) | 7 (N, O, S) | 6 (N, O, S) |
| Predicted logP | 2.1 | 3.5 | 2.8 |
Biological Activity
The compound 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to summarize the findings related to its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 239.31 g/mol. The structure features a cyclopropyl group attached to a thiazole ring, which is linked to a dihydropyridazinone moiety.
Antitumor Activity
Recent studies have indicated that compounds containing thiazole and pyridazine structures exhibit significant antitumor properties. For instance, compound 1 , which shares structural similarities with our compound of interest, demonstrated an IC50 value of 1.61 µg/mL against various cancer cell lines, indicating potent cytotoxicity .
Table 1: Antitumor Activity of Thiazole Derivatives
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. In one study, a thiazole-integrated pyrrolidinone displayed significant anticonvulsant activity, leading to the hypothesis that similar compounds may exhibit comparable effects .
Case Study:
A specific analogue of thiazole showed protective effects in animal models against induced seizures, suggesting that modifications in the thiazole structure can enhance anticonvulsant efficacy.
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Enzyme Activity: Similar compounds have been shown to inhibit key enzymes involved in cell proliferation and survival pathways.
- Interaction with DNA: Some thiazole derivatives are known to intercalate with DNA, disrupting replication and transcription processes.
Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives is often correlated with specific structural features. For example:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for 2-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]-2,3-dihydropyridazin-3-one, and what reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from cyclopropane-containing thiazole precursors and pyridazinone intermediates. Key steps include alkylation of the thiazole moiety and cyclization under controlled conditions. Optimization may involve catalysts (e.g., palladium for cross-coupling), solvents (polar aprotic solvents like DMF), and temperature gradients (e.g., reflux for cyclization). Purification via column chromatography or recrystallization is critical to isolate the target compound .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) confirms structural integrity, with thiazole protons appearing as distinct singlets (δ 6.5–7.5 ppm) and pyridazinone carbonyls at ~170 ppm in ¹³C NMR. High-resolution mass spectrometry (HRMS) validates molecular weight. Single-crystal X-ray diffraction (as demonstrated in analogous thiazole-pyridazine hybrids) resolves stereochemistry and intermolecular interactions, with data refinement using software like SHELX .
Q. How can researchers assess the basic biological activity of this compound in vitro?
- Methodological Answer : Standard assays include:
- Enzyme inhibition : Dose-response curves against target enzymes (e.g., kinases) using fluorogenic substrates.
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa, HEK293) with IC₅₀ calculations.
- Antioxidant activity : DPPH or ABTS radical scavenging assays, referencing protocols from phenolic compound analysis .
Advanced Research Questions
Q. How can contradictory data in biological activity studies (e.g., varying IC₅₀ values across labs) be systematically addressed?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, temperature) or impurity profiles. Researchers should:
- Replicate experiments with standardized protocols (e.g., OECD guidelines).
- Perform purity validation via HPLC and quantify trace impurities (e.g., residual solvents).
- Compare structural analogs (e.g., pyridothiadiazine derivatives) to identify substituent-specific activity trends .
Q. What experimental designs are suitable for studying the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow long-term environmental chemistry frameworks (e.g., Project INCHEMBIOL):
- Laboratory studies : Measure biodegradation (OECD 301B), photolysis rates, and soil adsorption coefficients (Koc).
- Field studies : Monitor bioaccumulation in model organisms (e.g., Daphnia magna) using LC-MS/MS.
- Statistical analysis : Multivariate regression to correlate physicochemical properties (logP, pKa) with environmental persistence .
Q. What strategies optimize the synthetic yield of this compound while minimizing byproduct formation?
- Methodological Answer : Apply Design of Experiments (DoE) principles:
- Factors : Catalyst loading, solvent polarity, reaction time.
- Response surface methodology : Central Composite Design (CCD) to identify optimal conditions.
- Byproduct analysis : Use LC-MS to track intermediates and adjust stoichiometry. Split-plot designs (as in agricultural chemistry trials) can manage variable interactions .
Q. How can researchers elucidate the mechanism of action of this compound using computational and crystallographic methods?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding modes against protein targets (e.g., cyclin-dependent kinases).
- Dynamic simulations : MD simulations (GROMACS) to assess stability of ligand-receptor complexes.
- Crystallography : Co-crystallize the compound with target proteins (e.g., using vapor diffusion), refining structures to Ångström resolution .
Q. What approaches are used to establish structure-activity relationships (SAR) for analogs of this compound?
- Methodological Answer :
- Synthetic diversification : Modify substituents (e.g., cyclopropyl to methyl groups) via Suzuki-Miyaura coupling.
- Pharmacophore modeling : Identify critical hydrogen bond donors/acceptors using MOE or Discovery Studio.
- Multivariate analysis : Principal Component Analysis (PCA) to correlate structural descriptors (e.g., Hammett constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
